N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide
Description
N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide is a synthetic acetamide derivative featuring a cyanocyclohexyl group and a 2,2,5,5-tetramethyloxolan (tetrahydrofuran derivative) substituent.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2/c1-15(2)10-13(16(3,4)22-15)19-11-14(21)20-17(12-18)8-6-5-7-9-17/h13,19H,5-11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEAKVFJCARUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NCC(=O)NC2(CCCCC2)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a cyanocyclohexyl group and a tetramethyloxolane moiety. The presence of these functional groups may influence its biological interactions and pharmacological properties.
Structural Formula
Research indicates that compounds similar to N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide may act as inhibitors of specific enzymes or receptors involved in various biological pathways. For instance, studies on related acetamides have shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), which is significant for regulating insulin signaling and may have implications for diabetes treatment .
In Vitro Studies
In vitro assays have demonstrated that certain derivatives of acetamides exhibit notable activity against various cancer cell lines. For example, compounds with structural similarities have been tested for their cytotoxic effects on human cancer cells, showing IC50 values in the micromolar range. This suggests potential for further development as anticancer agents.
Table 1: In Vitro Activity of Related Compounds
| Compound Name | IC50 (µM) | Target Enzyme/Receptor | Reference |
|---|---|---|---|
| NM-03 | 4.48 | PTP1B | |
| Compound X | 10.5 | EGFR | |
| Compound Y | 8.0 | VEGFR |
In Vivo Studies
Preliminary in vivo studies have indicated that certain derivatives can reduce tumor growth in animal models. This effect is often attributed to their ability to modulate signaling pathways involved in cell proliferation and survival.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play vital roles in determining the efficacy and safety profile of the compound.
Case Study 1: Diabetes Management
A study exploring the effects of this compound derivatives on diabetic models revealed promising results. The compounds demonstrated significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.
Case Study 2: Cancer Treatment
In another investigation focusing on anticancer properties, a derivative was administered to mice with xenografted tumors. Results showed a marked decrease in tumor size after treatment with the compound over a period of four weeks.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues from Boronate-Containing Acetamides ()
Compounds 5b , 5c , and 5d () share the N-cyclohexylacetamide backbone but incorporate boronate esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) instead of the tetramethyloxolan group. Key distinctions include:
- Functional Groups : The target compound’s tetramethyloxolan group replaces the boronate ester, eliminating boron’s reactivity (e.g., in Suzuki-Miyaura cross-couplings) but improving metabolic stability in biological systems .
- Synthesis Yields: The boronate analogues were synthesized in 52–74% yields via a multicomponent reaction (General Procedure D).
- Physicochemical Properties: The boronate analogues have higher molecular weights (e.g., 5b: C29H39BN2O4, MW 490.3 g/mol) compared to the target compound (estimated MW ~281.4 g/mol for C14H23N3O2).
Table 1: Structural Comparison with Boronate Analogues
| Compound | Key Substituent | Molecular Formula | Key Applications (Inferred) |
|---|---|---|---|
| Target Compound | Tetramethyloxolan | ~C14H23N3O2 | Enzyme inhibition, drug design |
| 5b | Boronate ester | C29H39BN2O4 | Boron-based therapeutics |
| 5c | Fluorophenyl-boronate | C30H40BFN2O4 | Targeted drug delivery |
Comparison with Quinoline-Based Acetamides ()
The patent compounds in (e.g., N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) feature complex heterocyclic systems (quinoline, indole) and piperidine moieties. These structures are typical in kinase inhibitors or anticancer agents. Key differences include:
- Tetrahydrofuran Substituent : Both the target and patent compounds include tetrahydrofuran-derived groups, suggesting shared strategies to enhance solubility or metabolic stability .
- Bioactivity: The patent compounds’ quinoline-indole scaffolds are optimized for kinase inhibition, while the target compound’s cyanocyclohexyl group may favor protease or GPCR targeting .
Comparison with Simpler Acetamide Derivatives
- 2-Cyano-N-[(methylamino)carbonyl]acetamide (): This compound (C5H7N3O2) has a simpler structure with a cyano group but lacks the cyclohexyl and tetramethyloxolan moieties.
- N-(1-Cyanocyclohexyl)acetamide (): A direct precursor (C9H14N2O, CAS 4550-68-9) to the target compound, this molecule lacks the tetramethyloxolan-amino group. The addition of the latter likely increases steric bulk and hydrogen-bonding capacity, enhancing target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
